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An In-depth Examination of the Core Physical, Electronic, and Optical Characteristics for

Researchers and Scientists

Gallium arsenide (GaAs) is a compound semiconductor of significant technological

importance, particularly in the realms of high-frequency electronics and optoelectronics. As a

member of the III-V group of semiconductors, its unique properties offer distinct advantages

over elemental semiconductors like silicon, notably in applications requiring high-speed

operation and efficient light emission. This technical guide provides a comprehensive overview

of the fundamental properties of gallium arsenide, tailored for researchers, scientists, and

professionals in related fields.

Crystal Structure
Gallium arsenide crystallizes in the zincblende (or cubic sphalerite) structure.[1][2] This

structure is a key determinant of its electronic and optical properties. It can be visualized as two

interpenetrating face-centered cubic (FCC) sublattices, one composed of gallium atoms and

the other of arsenic atoms, with one sublattice displaced from the other by one-quarter of the

body diagonal of the cubic unit cell.[1][3] In this configuration, each gallium atom is

tetrahedrally bonded to four arsenic atoms, and conversely, each arsenic atom is bonded to

four gallium atoms.[4] This arrangement results in a highly ordered and stable crystal lattice.
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Property Value

Crystal Structure Zincblende (Cubic Sphalerite)[1][5]

Space Group F43m[1]

Lattice Constant (at 300 K) 5.6533 Å

Atoms per Unit Cell 8 (4 Ga, 4 As)

Density (at 300 K) 5.32 g/cm³[6][7]

Melting Point 1511 K (1238 °C)[7]

Electronic Band Structure
Perhaps the most critical property of gallium arsenide for optoelectronic applications is its

direct band gap.[3][5] This means that the minimum of the conduction band and the maximum

of the valence band occur at the same momentum value (at the Γ point in the Brillouin zone).[3]

[8] This alignment allows for the efficient radiative recombination of electrons and holes, where

the energy is released as a photon (light). This contrasts with indirect bandgap semiconductors

like silicon, where a change in momentum (involving a phonon) is required for recombination,

making light emission a much less probable event.[3][6]

The direct band gap of GaAs is approximately 1.424 eV at room temperature (300 K),

corresponding to an emission wavelength in the near-infrared spectrum.[5][6] This property is

the foundation for its use in manufacturing laser diodes, light-emitting diodes (LEDs), and solar

cells.[5][9]
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Property Value (at 300 K)

Bandgap Energy (E_g) 1.424 eV[5][6]

Bandgap Type Direct[3][5]

Intrinsic Carrier Concentration 1.79 x 10⁶ cm⁻³[6][9]

Electron Effective Mass (m_e^) 0.067 m₀[10][11]

Light Hole Effective Mass (m_lh^) 0.082 m₀

Heavy Hole Effective Mass (m_hh^*) 0.45 m₀

Electron Affinity (qχ) ~4.07 eV[3]

m₀ is the free electron rest mass.

Charge Transport Properties
Gallium arsenide exhibits superior electron transport properties compared to silicon, which is

a primary reason for its use in high-frequency applications.[5] The electron mobility in GaAs is

significantly higher, allowing electrons to travel faster under an applied electric field.[2][10] This

high electron mobility, combined with a higher saturated electron velocity, enables the

fabrication of transistors that can operate at frequencies exceeding 250 GHz.[5][9]

However, the hole mobility in GaAs is relatively low and comparable to that of silicon.[5] This

disparity between electron and hole mobility has implications for the design of complementary

logic circuits (CMOS) in GaAs, making them less common than in silicon-based technology.

Property Value (at 300 K, for undoped material)

Electron Mobility (μ_e) ~8500 - 9000 cm²/(V·s)[5][6]

Hole Mobility (μ_h) ~400 cm²/(V·s)[5][12]

Intrinsic Resistivity ~10⁷ - 10⁸ Ω·cm[3][6]

Breakdown Field ~4 x 10⁵ V/cm[6]
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Optical Properties
The direct band gap of GaAs not only facilitates efficient light emission but also strong light

absorption.[5] This makes it an excellent material for photodetectors and solar cells. The

refractive index of gallium arsenide is also relatively high. Undoped, semi-insulating GaAs is

highly transmissive in the mid-infrared region, making it suitable for infrared optics like lenses

and windows.[13]

Property Value (at 300 K, near the band edge)

Refractive Index (n) ~3.3 - 3.6

Temperature Coefficient of Bandgap -0.54 meV/K

Absorption Coefficient (α) Strong absorption above the bandgap energy

Experimental Protocols
The characterization of gallium arsenide's fundamental properties relies on a suite of

sophisticated experimental techniques. Below are detailed methodologies for key

measurements.

X-Ray Diffraction (XRD) for Crystal Structure
Determination
Objective: To determine the crystal structure, lattice constant, and crystalline quality of a GaAs

sample.

Methodology:

Sample Preparation: A single-crystal GaAs wafer or a thin film of GaAs on a substrate is

mounted on a goniometer within the XRD instrument. The sample must be flat and properly

aligned with the incident X-ray beam.

Instrumentation: A diffractometer equipped with a monochromatic X-ray source (commonly

Cu Kα radiation with λ = 1.5418 Å) is used. The instrument includes an X-ray generator, a

sample stage, and a detector.[11]
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Data Collection: The sample is irradiated with the X-ray beam at a specific angle of incidence

(θ). The detector is positioned to measure the intensity of the diffracted X-rays at an angle of

2θ. A common mode of operation is the Bragg-Brentano geometry. A 2θ scan is performed

over a wide angular range to detect all possible diffraction peaks.[11]

Analysis: The positions of the diffraction peaks are determined by Bragg's Law (nλ = 2d

sinθ), where 'd' is the spacing between crystal planes. By identifying the Miller indices (hkl) of

the planes corresponding to the observed diffraction peaks, the zincblende crystal structure

can be confirmed. The precise lattice constant is calculated from the positions of these

peaks. The width of the diffraction peaks (full width at half maximum, FWHM) provides

information about the crystalline quality and the presence of strain or defects.[13]

Photoluminescence (PL) Spectroscopy for Bandgap
Measurement
Objective: To measure the bandgap energy and assess the optical quality and impurity levels of

a GaAs sample.

Methodology:

Sample Preparation: The GaAs sample is placed in a cryostat, which allows for temperature-

controlled measurements (e.g., from cryogenic temperatures to room temperature).

Excitation: A laser with a photon energy greater than the bandgap of GaAs (e.g., a He-Ne

laser at 633 nm or an Ar-ion laser at 514.5 nm) is used as the excitation source. The laser

beam is focused onto the sample's surface. This excites electrons from the valence band to

the conduction band, creating electron-hole pairs.

Collection and Dispersion: The light emitted from the sample (photoluminescence) is

collected by a lens and directed into a spectrometer. A long-pass filter is used to block the

scattered laser light from entering the spectrometer. The spectrometer uses a diffraction

grating to disperse the collected light into its constituent wavelengths.

Detection: The dispersed light is detected by a sensitive photodetector, such as a silicon

CCD or an InGaAs detector, which records the intensity of the emitted light as a function of

wavelength (or energy).
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Analysis: The resulting PL spectrum will show a prominent peak corresponding to the band-

to-band recombination, which gives a direct measure of the bandgap energy.[1] The energy

and intensity of other peaks can provide information about excitonic recombination, impurity

levels, and defect states within the material.[3]

Hall Effect Measurement for Carrier Mobility and
Concentration
Objective: To determine the carrier type (n-type or p-type), carrier concentration, and mobility in

a doped GaAs sample.

Methodology:

Sample Preparation: A rectangular or van der Pauw geometry sample is prepared from the

GaAs wafer. Ohmic contacts are made at the corners of the sample.

Instrumentation: The sample is placed in a sample holder with electrical connections and

positioned within a magnetic field of known strength (B), oriented perpendicular to the

sample surface. A constant current source and a sensitive voltmeter are required.

Measurement Procedure:

A constant current (I) is passed through two of the contacts (e.g., along the length of a

rectangular sample).

The Hall voltage (V_H), which is a transverse voltage, is measured across the other two

contacts (across the width of the sample).[12]

The measurement is typically repeated with the magnetic field and current polarities

reversed to cancel out thermoelectric and misalignment voltage errors.[12]

Analysis:

The Hall coefficient (R_H) is calculated using the formula: R_H = (V_H * t) / (I * B), where

't' is the sample thickness.
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The sign of the Hall voltage (and thus the Hall coefficient) indicates the majority carrier

type (negative for electrons, positive for holes).[6]

The carrier concentration (n or p) is determined from the Hall coefficient: n (or p) = 1 / (q *

|R_H|), where 'q' is the elementary charge.

The resistivity (ρ) of the sample is measured separately (often using a four-point probe

method on the same sample).

The Hall mobility (μ_H) is then calculated as: μ_H = |R_H| / ρ.[12]

Visualizations
The following diagrams illustrate key structural and electronic properties of gallium arsenide.
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Caption: Zincblende crystal structure of Gallium Arsenide.
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Caption: E-k diagram for GaAs showing the direct bandgap.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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